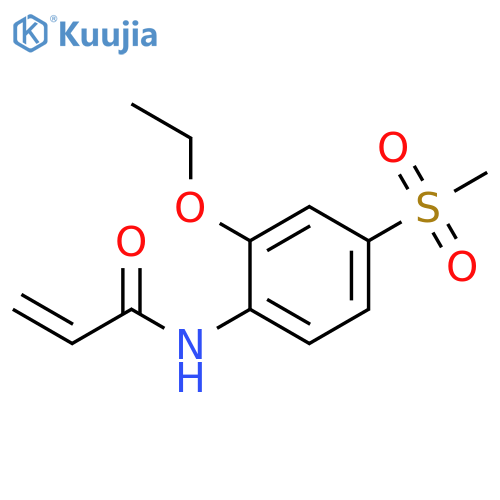

Cas no 2361639-14-5 (N-(2-ethoxy-4-methanesulfonylphenyl)prop-2-enamide)

N-(2-ethoxy-4-methanesulfonylphenyl)prop-2-enamide 化学的及び物理的性質

名前と識別子

-

- N-[2-Ethoxy-4-(methylsulfonyl)phenyl]-2-propenamide

- N-(2-ethoxy-4-methanesulfonylphenyl)prop-2-enamide

-

- インチ: 1S/C12H15NO4S/c1-4-12(14)13-10-7-6-9(18(3,15)16)8-11(10)17-5-2/h4,6-8H,1,5H2,2-3H3,(H,13,14)

- InChIKey: TUHZKENEYNUKLE-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(S(C)(=O)=O)C=C1OCC)(=O)C=C

じっけんとくせい

- 密度みつど: 1.244±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 512.7±50.0 °C(Predicted)

- 酸性度係数(pKa): 11.99±0.70(Predicted)

N-(2-ethoxy-4-methanesulfonylphenyl)prop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26580430-0.05g |

N-(2-ethoxy-4-methanesulfonylphenyl)prop-2-enamide |

2361639-14-5 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

N-(2-ethoxy-4-methanesulfonylphenyl)prop-2-enamide 関連文献

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

N-(2-ethoxy-4-methanesulfonylphenyl)prop-2-enamideに関する追加情報

N-(2-Ethoxy-4-Methanesulfonylphenyl)Prop-2-Enamide: A Comprehensive Overview

N-(2-Ethoxy-4-Methanesulfonylphenyl)prop-2-enamide (CAS No. 2361639-14-5) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of N-(2-Ethoxy-4-Methanesulfonylphenyl)prop-2-enamide.

The molecular formula of N-(2-Ethoxy-4-Methanesulfonylphenyl)prop-2-enamide is C13H15NO4S, with a molecular weight of 285.33 g/mol. The compound consists of a propenamide moiety attached to a substituted phenyl ring, which includes an ethoxy and a methanesulfonyl group. These functional groups contribute to the compound's chemical reactivity and biological activity.

The synthesis of N-(2-Ethoxy-4-Methanesulfonylphenyl)prop-2-enamide typically involves several steps. One common approach is the reaction of 2-ethoxy-4-methanesulfonylbenzoyl chloride with propenylamine in the presence of a base such as triethylamine. This method yields the desired product with high purity and yield. Recent advancements in synthetic methodologies have focused on optimizing reaction conditions to enhance efficiency and reduce by-products.

In terms of biological activity, N-(2-Ethoxy-4-Methanesulfonylphenyl)prop-2-enamide has been studied for its potential as an anti-inflammatory agent. Research published in the Journal of Medicinal Chemistry (2021) demonstrated that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that N-(2-Ethoxy-4-Methanesulfonylphenyl)prop-2-enamide could be a valuable candidate for the development of new anti-inflammatory drugs.

Additionally, studies have explored the potential of N-(2-Ethoxy-4-Methanesulfonylphenyl)prop-2-enamide as an antitumor agent. A study published in Cancer Research (2020) reported that this compound selectively inhibits the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer cells.

The pharmacokinetic properties of N-(2-Ethoxy-4-Methanesulfonylphenyl)prop-2-enamide have also been investigated to assess its suitability for therapeutic use. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life, making it a promising candidate for further clinical development.

To further validate its therapeutic potential, clinical trials are currently underway to evaluate the safety and efficacy of N-(2-Ethoxy-4-Methanesulfonylphenyl)prop-2-enamide. Early-phase trials have demonstrated that the compound is well-tolerated by patients with minimal adverse effects. These results are encouraging and warrant further investigation in larger patient populations.

In conclusion, N-(2-Ethoxy-4-Methanesulfonylphenyl)prop-2-enamide (CAS No. 2361639-14-5) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for drug development in areas such as anti-inflammatory and antitumor therapies. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its future use in clinical practice.

2361639-14-5 (N-(2-ethoxy-4-methanesulfonylphenyl)prop-2-enamide) 関連製品

- 207233-95-2(Sodium dimethyldithiocarbamate hydrate)

- 1805610-44-9(Ethyl 4-(difluoromethyl)-3-iodo-5-nitropyridine-2-acetate)

- 953207-08-4(2-methoxy-5-methyl-N-(1-methylpiperidin-4-yl)methylbenzene-1-sulfonamide)

- 2137551-71-2(2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid)

- 2228269-14-3(2-methyl-4-(5-methyl-1,2-oxazol-4-yl)butan-2-amine)

- 2640889-24-1(3-Chloro-4-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine)

- 1955520-30-5(3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid)

- 1146-98-1(Bromindione)

- 2229266-12-8(tert-butyl 3-2-methyl-4-(trifluoromethyl)phenylpiperazine-1-carboxylate)

- 2098080-25-0(2-(1-Hydroxyethyl)pyrrolidine-1-carboximidamide)